N-(4-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S2/c1-2-14-3-7-16(8-4-14)23-19(26)11-18-12-28-21(25-18)29-13-20(27)24-17-9-5-15(22)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOADMOPOWYBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a fluorophenyl group , a thiazole moiety , and an acetamide functional group , which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Key Structural Features:
- Fluorophenyl Group : Enhances lipophilicity and potentially increases bioavailability.
- Thiazole Moiety : Known for its role in various biological activities, particularly in antimicrobial and anticancer properties.
- Acetamide Functional Group : Contributes to the compound's solubility and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, comparable to established antibiotics.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential applications in treating neurodegenerative diseases.
Antitumor Activity
A study evaluated the cytotoxic effects of thiazole derivatives, including this compound. Results indicated significant activity against human cancer cell lines, with the thiazole ring playing a crucial role in enhancing cytotoxicity.
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| N-(4-fluorophenyl)... | 1.61 ± 1.92 | A549 (Lung Cancer) |
| N-(4-fluorophenyl)... | 1.98 ± 1.22 | MCF7 (Breast Cancer) |
Antimicrobial Studies
The compound's antimicrobial activity was assessed against several bacterial strains, revealing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the thiazole component significantly contributes to the antibacterial properties of the compound.
The proposed mechanism of action for this compound involves interaction with specific biological targets, potentially including enzymes or receptors involved in cell proliferation and survival pathways. The fluorinated aromatic ring may enhance binding affinity to these targets due to increased lipophilicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
Substituent Effects on Bioactivity
- Fluorophenyl vs. Bromophenyl : Fluorine’s electronegativity enhances binding to aromatic pockets in enzymes, while bromine’s bulkiness may improve hydrophobic interactions .
- Thioether vs. Sulfonamide : Thioether linkages (as in the target compound) offer greater oxidation resistance compared to sulfonamides (e.g., compounds in ), which may improve in vivo stability .
- Ethylphenyl vs.
Physicochemical and Spectral Data
Key Findings and Implications
Structural Flexibility : The target compound’s thioether and fluorophenyl groups distinguish it from simpler thiazole acetamides, offering a balance of electronic effects and stability.
Synthetic Complexity : Multi-step syntheses (e.g., alkylation, condensation) are common for such derivatives, but methods in and demonstrate high-yield pathways for scalable production.
Bioactivity Potential: Fluorophenyl and thiazole motifs are recurrent in antimicrobial and anticancer agents, suggesting the target compound warrants further in vitro screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
